![molecular formula C36H31N B12546500 9-{4-[2,2-Bis(2,4-dimethylphenyl)ethenyl]phenyl}-9H-carbazole CAS No. 142086-12-2](/img/structure/B12546500.png)
9-{4-[2,2-Bis(2,4-dimethylphenyl)ethenyl]phenyl}-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-{4-[2,2-Bis(2,4-dimethylphenyl)ethenyl]phenyl}-9H-carbazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a carbazole core, which is a nitrogen-containing heterocyclic aromatic compound, linked to a phenyl group substituted with two 2,4-dimethylphenyl groups via an ethenyl bridge. The presence of these substituents imparts distinct electronic and steric characteristics to the molecule, making it a subject of interest in materials science and organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-{4-[2,2-Bis(2,4-dimethylphenyl)ethenyl]phenyl}-9H-carbazole typically involves a multi-step process. One common method starts with the preparation of the carbazole core, followed by the introduction of the phenyl group and the ethenyl bridge. The key steps include:
Formation of the Carbazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: This step often involves a Suzuki coupling reaction, where a boronic acid derivative of the phenyl group is coupled with a halogenated carbazole.
Addition of the Ethenyl Bridge:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
9-{4-[2,2-Bis(2,4-dimethylphenyl)ethenyl]phenyl}-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and carbazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydrocarbazole derivatives.
科学的研究の応用
9-{4-[2,2-Bis(2,4-dimethylphenyl)ethenyl]phenyl}-9H-carbazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties.
作用機序
The mechanism of action of 9-{4-[2,2-Bis(2,4-dimethylphenyl)ethenyl]phenyl}-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to:
Bind to DNA: Intercalate between DNA bases, potentially disrupting replication and transcription processes.
Inhibit Enzymes: Act as an inhibitor of certain enzymes involved in cellular metabolism.
Generate Reactive Oxygen Species (ROS): Undergo redox cycling to produce ROS, which can induce oxidative stress in cells.
類似化合物との比較
Similar Compounds
9-Phenylcarbazole: Lacks the ethenyl bridge and dimethylphenyl substituents, resulting in different electronic properties.
9-(4-Bromophenyl)carbazole: Contains a bromine atom instead of the ethenyl bridge, leading to different reactivity.
9-(4-Methoxyphenyl)carbazole: Features a methoxy group, which affects its solubility and electronic characteristics.
Uniqueness
9-{4-[2,2-Bis(2,4-dimethylphenyl)ethenyl]phenyl}-9H-carbazole stands out due to its unique combination of steric and electronic properties imparted by the ethenyl bridge and dimethylphenyl substituents. These features make it particularly suitable for applications in optoelectronics and as a molecular probe in biological research.
特性
CAS番号 |
142086-12-2 |
|---|---|
分子式 |
C36H31N |
分子量 |
477.6 g/mol |
IUPAC名 |
9-[4-[2,2-bis(2,4-dimethylphenyl)ethenyl]phenyl]carbazole |
InChI |
InChI=1S/C36H31N/c1-24-13-19-30(26(3)21-24)34(31-20-14-25(2)22-27(31)4)23-28-15-17-29(18-16-28)37-35-11-7-5-9-32(35)33-10-6-8-12-36(33)37/h5-23H,1-4H3 |
InChIキー |
SHFOONGABHPEHQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(=CC2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53)C6=C(C=C(C=C6)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


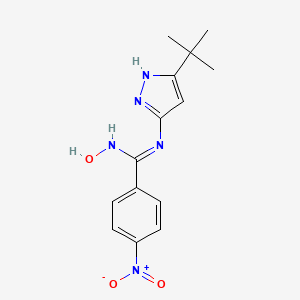
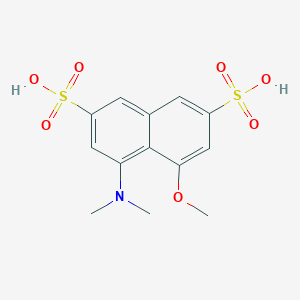
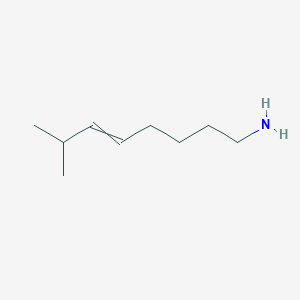
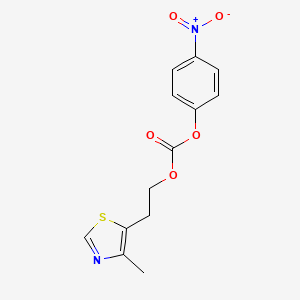

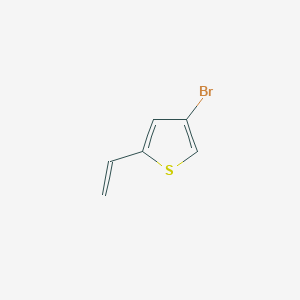
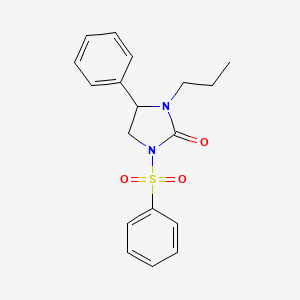
![2-[({2-Hydroxy-6-[(prop-2-en-1-yl)oxy]hex-1-en-3-yl}oxy)carbonyl]benzoate](/img/structure/B12546459.png)
![1-(4-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12546463.png)
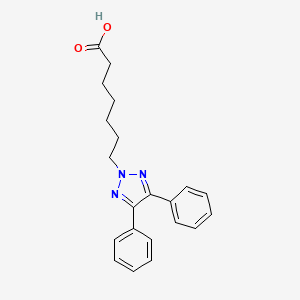
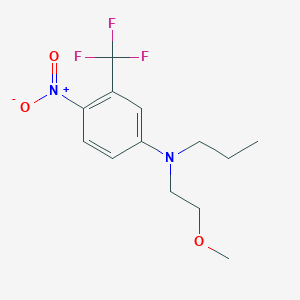
![5-[[4-[Bis(2-chloroethyl)amino]phenyl]methylidene]-3-(morpholin-4-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12546474.png)
![Methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate](/img/structure/B12546492.png)
![(1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclohept-2-en-1-amine](/img/structure/B12546506.png)
